N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxamide group attached to a cyclopentyl moiety.
Mechanism of Action
Target of Action
The primary targets of N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives have been found to exhibit a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other thiophene compounds, such as anti-inflammatory, anticancer, and antimicrobial effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide, often involves condensation reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: Thiophene derivatives are used in the production of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide is unique due to its specific structural features, such as the hydroxycyclopentyl moiety, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10(9-4-3-7-15-9)12-8-11(14)5-1-2-6-11/h3-4,7,14H,1-2,5-6,8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHTWQVHRPYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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